molecular formula C25H22FNO4 B6309999 Fmoc-alpha-methyl-L-3-Fluorophe CAS No. 1410792-22-1

Fmoc-alpha-methyl-L-3-Fluorophe

Katalognummer: B6309999
CAS-Nummer: 1410792-22-1
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: YEBXKZJYYWUHHK-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-alpha-methyl-L-3-Fluorophe is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is 419.15328635 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-alpha-methyl-L-3-Fluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-L-3-Fluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBXKZJYYWUHHK-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conformational constraints of alpha-methyl phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Constraints of α-Methyl Phenylalanine Derivatives

Introduction

In the realm of medicinal chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and low toxicity, are attractive drug candidates; however, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their clinical utility.[1][2] The introduction of conformational constraints into peptide backbones is a powerful strategy to overcome these limitations, leading to more potent, stable, and bioavailable therapeutics.[3][4][5] Among the various methods to achieve this, the incorporation of non-canonical amino acids is a particularly effective approach.[6]

This guide focuses on α-methyl phenylalanine (α-Me-Phe), a non-proteinogenic amino acid that has emerged as a valuable tool for imposing conformational restrictions on peptides.[7][8][9] The presence of a methyl group on the α-carbon atom of phenylalanine significantly curtails the rotational freedom around the peptide backbone, thereby favoring specific secondary structures and enhancing resistance to enzymatic cleavage. This guide will provide a comprehensive technical overview of the conformational constraints imparted by α-methyl phenylalanine derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the molecular architecture of α-Me-Phe, its synthesis, its profound impact on peptide conformation, the biophysical techniques used for its characterization, and its applications in the development of novel therapeutics.

Part 1: The Molecular Architecture of α-Methyl Phenylalanine

Stereochemistry and Intrinsic Properties

α-Methyl phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by the substitution of the α-hydrogen with a methyl group. This seemingly minor modification has profound stereochemical and conformational consequences. The α-carbon of α-Me-Phe is a chiral center, and thus, the molecule exists as two enantiomers: (S)-α-methyl-L-phenylalanine and (R)-α-methyl-D-phenylalanine.[7][8][10] The choice of enantiomer is critical in peptide design, as it dictates the spatial orientation of the phenyl side chain and the methyl group, which in turn influences the overall peptide conformation.

The most significant impact of the α-methyl group is the introduction of steric hindrance, which restricts the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) torsional angles of the peptide backbone.[11][12] This steric clash between the α-methyl group and the adjacent carbonyl oxygen and amide proton limits the accessible conformational space for the α-Me-Phe residue.

Conformational Landscape

The conformational freedom of an amino acid residue within a peptide is typically visualized using a Ramachandran plot, which maps the allowed φ and ψ angles. For most natural amino acids, large regions of this plot are accessible. However, for α-Me-Phe, the sterically allowed regions are significantly constricted.[12][13] This restriction forces the peptide backbone to adopt more defined conformations.

Furthermore, the bulky phenyl side chain of α-Me-Phe plays a crucial role in determining the conformational preferences through non-covalent interactions, such as van der Waals forces and aromatic π-π stacking.[14][15] The interplay between the steric constraints imposed by the α-methyl group and the interactions of the phenyl ring leads to a highly predictable and controllable influence on the peptide's secondary structure.

Part 2: Synthesis of α-Methyl Phenylalanine Derivatives

Synthetic Strategies

The synthesis of α-methyl phenylalanine derivatives can be achieved through various organic chemistry routes. Common strategies include the Strecker synthesis, asymmetric alkylation of a phenylalanine enolate equivalent, and the use of chiral auxiliaries.[16][17][18] The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis.

Representative Protocol: Asymmetric Synthesis of Fmoc-(α-Me)Phe-OH

This protocol outlines a general approach for the asymmetric synthesis of the Fmoc-protected α-methyl phenylalanine derivative ready for use in solid-phase peptide synthesis.

  • Esterification of Phenylalanine: L-phenylalanine is first protected as its methyl ester using thionyl chloride in methanol.[19]

  • N-Protection: The amino group of the phenylalanine methyl ester is then protected with a suitable group, for example, a benzoyl group.

  • Enolate Formation and Methylation: The protected phenylalanine ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the enolate. This enolate is then quenched with methyl iodide to introduce the α-methyl group. The stereoselectivity of this step can be influenced by the choice of protecting groups and reaction conditions.

  • Deprotection and Fmoc Protection: The ester and N-protecting groups are subsequently removed, and the free amino acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-succinimide or a similar reagent.

  • Purification: The final Fmoc-(α-Me)Phe-OH product is purified by chromatography.

Precursors for Solid-Phase Peptide Synthesis (SPPS)

For the incorporation of α-Me-Phe into peptide sequences using automated synthesizers, the N-α-Fmoc protected form is the standard building block.[20] The availability of high-purity Fmoc-(α-Me)Phe-OH is crucial for efficient coupling and the synthesis of high-quality peptides.

Caption: Chemical structure of Fmoc-α-methyl-L-phenylalanine.

Part 3: Engineering Conformational Constraints in Peptides

The introduction of α-Me-Phe into a peptide sequence is a deliberate design choice to engineer specific conformational properties.

Induction of Secondary Structures
  • α-Helices: The restricted φ and ψ angles of α-Me-Phe strongly promote the formation of α-helical structures. In some cases, the strategic placement of two α-Me-Phe residues can lead to a phenomenon known as "noncovalent peptide stapling," where the aromatic phenyl rings interact to stabilize the helical conformation.[1][21][22]

  • β-Sheets and Turns: While strongly favoring helical structures, α-Me-Phe can also be used to stabilize β-sheet conformations and induce well-defined β-turns, depending on the surrounding amino acid sequence.[12][20] The bulky nature of the residue can promote extended conformations necessary for β-sheet formation.

Enhancing Proteolytic Stability

One of the most significant advantages of incorporating α-Me-Phe is the enhanced resistance of the resulting peptide to enzymatic degradation. The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, effectively shielding the backbone from cleavage.[5][11] This leads to a substantial increase in the half-life of the peptide in biological fluids.

PeptideModificationHalf-life in Human SerumReference
H3B10-27Native~20 min[21]
H3B10-27(13/17αF)Two α-Me-Phe substitutions~300 min[21]

Part 4: Biophysical Characterization of Conformational Constraints

Elucidating the precise three-dimensional structure of peptides containing α-Me-Phe is crucial for understanding their biological activity. A combination of biophysical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[23][24] One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, provide information about through-bond and through-space atomic interactions, which can be used to calculate a three-dimensional structure.[13][25]

Experimental Protocol: Conformational Analysis of an α-Me-Phe Peptide by NMR

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and concentration.

  • 2D NMR Data Acquisition:

    • COSY/TOCSY: Acquire COSY and TOCSY spectra to assign the proton resonances to specific amino acid spin systems.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. The observation of specific NOEs (e.g., between Hα(i) and HN(i+1)) is indicative of secondary structure.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances using the COSY and TOCSY data.

    • NOE Integration and Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a set of inter-proton distance restraints.

    • Structure Calculation: Use a molecular dynamics or simulated annealing program to calculate a family of structures that satisfy the experimental distance restraints.

  • Structure Validation: Validate the quality of the calculated structures using statistical parameters.

NMR_Workflow Sample Peptide Sample NMR_Acquisition 1D & 2D NMR (COSY, NOESY) Sample->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Restraints NOE-based Distance Restraints Assignment->Restraints Calculation Structure Calculation (MD/SA) Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides high-resolution information about the solid-state conformation of molecules.[12][13][14] This technique is invaluable for visualizing the precise atomic arrangement of α-Me-Phe containing peptides and understanding the intramolecular and intermolecular interactions that stabilize their structure.

X-ray_Crystallography_Workflow Peptide Purified Peptide Crystallization Crystallization Screening Peptide->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing Model_Building Model Building and Refinement Phasing->Model_Building Structure Final Structure Model_Building->Structure

Caption: General workflow for X-ray crystallography.

Computational Modeling

Computational methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, are essential for predicting and rationalizing the conformational preferences of α-Me-Phe derivatives.[15][26][27] These in silico approaches complement experimental data and provide insights into the dynamic behavior of these molecules.

Computational_Workflow Initial_Structure Build Initial Peptide Structure Energy_Minimization Energy Minimization Initial_Structure->Energy_Minimization MD_Simulation Molecular Dynamics Simulation Energy_Minimization->MD_Simulation Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Conformational_Ensemble Determine Conformational Ensemble Trajectory_Analysis->Conformational_Ensemble

Caption: A typical computational workflow for peptide conformational analysis.

Part 5: Applications in Drug Discovery and Development

The unique properties of α-methyl phenylalanine derivatives have led to their successful application in various areas of drug discovery.

Peptidomimetics and Therapeutic Peptides

By enforcing a bioactive conformation and improving metabolic stability, α-Me-Phe has been instrumental in the development of potent and long-lasting peptide therapeutics.[1][2][7][8] These constrained peptides can exhibit improved receptor binding affinity and in vivo efficacy.

Probing Protein-Protein Interactions

Protein-protein interactions (PPIs) are involved in numerous disease pathways, making them attractive but challenging drug targets. Conformationally constrained peptides containing α-Me-Phe can mimic the secondary structure motifs (e.g., α-helices) that often mediate PPIs.[5][6] These peptidomimetics can serve as valuable research tools to study PPIs and as starting points for the development of novel inhibitors.

Conclusion

α-Methyl phenylalanine is a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose well-defined conformational constraints on the peptide backbone, coupled with the enhancement of proteolytic stability, makes it an invaluable building block for the design of next-generation peptide-based therapeutics. The continued exploration of α-Me-Phe and other conformationally restricted amino acids will undoubtedly pave the way for the development of novel drugs with improved efficacy and pharmacokinetic profiles, ultimately benefiting human health.

References

  • American Chemical Society. (2023, July 13). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. [Link]

  • PubMed. (2004, November 15). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. [Link]

  • Kennesaw State University Institutional Repository. Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]

  • PubMed. A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant. [Link]

  • ResearchGate. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF. [Link]

  • Journal of the American Chemical Society. (2023, July 13). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. [Link]

  • Google Patents.
  • Wikipedia. α-Methylphenylalanine. [Link]

  • ResearchGate. (2025, August 6). (PDF) Conformational Study in Water by NMR and Molecular Modeling of α-Methyl-α-Amino Acid: Differential Conformational Properties of α-Cyclic and α-Methylglutamic Acid. [Link]

  • Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • MDPI. (2021, February 25). Conformationally Constrained Peptides. [Link]

  • ACS Publications. (2024, December 17). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. [Link]

  • eScholarship.org. (2025, January 10). α‑Methylation Enables the X‑ray Crystallographic Observation of Oligomeric Assemblies Formed by a β‑Hairpin Peptide Deri. [Link]

  • The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]

  • Wiley Online Library. (2025, February 15). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. [Link]

  • ACS Publications. α-Methyl α-Amino Acids. II. 1 Derivatives of DL-Phenylalanine. [Link]

  • University of Wisconsin–Madison. X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. [Link]

  • Thieme. 7.5 High Resolution NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. [Link]

  • PMC. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link]

  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Frontiers. (2020, December 14). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. [Link]

  • University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

  • NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. [Link]

  • Taylor & Francis Online. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • PubChem. L-Alpha-methylphenylalanine. [Link]

  • ResearchGate. Ab initio binding simulations implicate a conformational selection... | Download Scientific Diagram. [Link]

  • ResearchGate. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine | Request PDF. [Link]

  • PubMed. (2005, June 23). Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data. [Link]

  • MDPI. (2022, March 3). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. [Link]

  • PMC. Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. [Link]

Sources

An In-depth Technical Guide to the Solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in N,N-Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively published, this guide synthesizes foundational chemical principles with field-proven experimental methodologies to empower users to determine and optimize solubility for their specific applications. We will explore the physicochemical properties of Fmoc-α-methyl-L-3-fluorophenylalanine, the theoretical underpinnings of its interaction with DMF, a detailed, self-validating protocol for experimental solubility determination, and crucial safety and handling considerations.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the efficient and complete dissolution of reagents.[1] For Fmoc-protected amino acids, such as Fmoc-α-methyl-L-3-fluorophenylalanine, achieving optimal solubility in the primary synthesis solvent, typically DMF, is paramount.[2] Poor solubility can precipitate a cascade of synthetic failures, including incomplete coupling reactions leading to deletion sequences, and slow reaction kinetics.[1] The α-methyl group and the fluorine atom on the phenyl ring of this particular derivative introduce unique steric and electronic effects that can influence its solubility profile compared to its non-methylated or non-fluorinated counterparts.[3][] This guide serves as an authoritative resource for understanding and experimentally verifying the solubility of this specialized amino acid derivative in DMF.

Physicochemical Properties and Theoretical Solubility Considerations

A thorough understanding of the molecular characteristics of both the solute and the solvent is the foundation for predicting and interpreting solubility.

Fmoc-α-methyl-L-3-fluorophenylalanine: A Profile

Fmoc-α-methyl-L-3-fluorophenylalanine is a non-natural amino acid derivative increasingly utilized in peptide and drug development to confer enhanced stability and specific conformational properties.[3]

PropertyValueSource
Molecular Formula C₂₅H₂₂FNO₄[3]
Molecular Weight 419.45 g/mol [3]
Appearance White powder[3]
Storage Temperature 2 - 8 °C[3]
Key Structural Features Fmoc protecting group, α-methyl group, 3-fluoro substitution on the phenyl ring[3]

The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dominates the molecule's character, generally favoring solubility in polar aprotic solvents like DMF.[5] The α-methyl group adds steric bulk and hydrophobicity, while the fluorine atom at the 3-position of the phenyl ring introduces electronic changes that can subtly modulate intermolecular interactions.[]

N,N-Dimethylformamide (DMF) as a Solvent

DMF is the workhorse of SPPS due to its excellent solvating properties for a wide range of organic molecules, including protected amino acids and growing peptide chains.[2][6] Its high dielectric constant and polar aprotic nature make it adept at disrupting intermolecular forces in the solid solute and solvating the individual molecules.[7]

Factors Influencing Solubility

Several factors can impact the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF:

  • Temperature: Solubility generally increases with temperature, although excessive heat can risk the degradation of the Fmoc-group.[8]

  • Solvent Purity: The presence of water or other impurities in DMF can negatively affect its solvating power for hydrophobic Fmoc-amino acids.

  • Compound Purity: Impurities in the amino acid derivative can also alter its solubility characteristics.

  • Physical Form: The crystalline structure or amorphous nature of the solid can influence the energy required for dissolution.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of readily available quantitative data, direct experimental measurement is the most reliable approach. The following protocol is designed to be a self-validating system for determining the equilibrium solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF.

Principle

This method is based on the "shake-flask" technique, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[] An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Fmoc-α-methyl-L-3-fluorophenylalanine (high purity)

  • Anhydrous, high-purity DMF

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or orbital agitator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other DMF-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess Fmoc-α-methyl-L-3-fluorophenylalanine prep_solvent Add precise volume of DMF to vial prep_solid->prep_solvent Combine equilibration Agitate at constant temperature (e.g., 24h at 25°C) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute saturated solution filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: Experimental workflow for determining the solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of Fmoc-α-methyl-L-3-fluorophenylalanine (e.g., 50-100 mg) into a glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

    • Pipette a precise volume of high-purity DMF (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A pilot study may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm DMF-compatible syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with DMF to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

    Solubility (g/L) = [Concentration of diluted sample (g/L)] x (Dilution Factor)

Data Interpretation and Practical Implications

While specific experimental data is pending the execution of the above protocol, insights from similar compounds suggest a moderate to high solubility. For instance, the non-methylated analogue, Fmoc-3-fluoro-L-phenylalanine, is soluble to at least 10 g/L in DMF, as inferred from optical rotation measurements.[9]

Hypothetical Solubility Data Table

The following table presents a hypothetical data set that could be generated using the described protocol, for illustrative purposes.

Temperature (°C)Solubility (g/L)Solubility (mol/L)
2045.80.109
2552.10.124
3059.30.141
Implications for SPPS
  • Stock Solution Preparation: Knowing the precise solubility allows for the preparation of highly concentrated, stable stock solutions, which is crucial for automated peptide synthesizers.

  • Coupling Efficiency: Ensuring the amino acid derivative is fully dissolved at the required concentration for coupling reactions prevents failed couplings and improves the purity of the crude peptide.[10]

  • Troubleshooting: If solubility issues arise (e.g., precipitation during a synthesis run), understanding the solubility limit at a given temperature can guide troubleshooting steps, such as gentle heating or the use of co-solvents.[8]

Safety and Handling

Both Fmoc-α-methyl-L-3-fluorophenylalanine and DMF require careful handling in a laboratory setting.

Fmoc-α-methyl-L-3-fluorophenylalanine
  • Hazards: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.[11]

  • PPE: Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

N,N-Dimethylformamide (DMF)
  • Hazards: DMF is a combustible liquid and is classified as a reproductive toxin. It is readily absorbed through the skin.

  • Handling: Always handle DMF in a well-ventilated chemical fume hood. Avoid contact with ignition sources.

  • Storage: Store in a cool, well-ventilated area away from strong oxidizing agents.

  • PPE: Use appropriate chemical-resistant gloves (e.g., butyl rubber) and eye protection.

  • Disposal: DMF waste is considered hazardous and must be disposed of accordingly.

Conclusion

The solubility of Fmoc-α-methyl-L-3-fluorophenylalanine in DMF is a cornerstone of its effective use in peptide synthesis. While published quantitative data is scarce, this guide provides the theoretical framework and a robust, field-proven experimental protocol for its determination. By understanding the physicochemical properties of the compound and the solvent, and by implementing a rigorous experimental approach, researchers can ensure the optimal performance of this valuable amino acid derivative in their synthetic endeavors, leading to higher purity and yield of target peptides.

References

  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). Google Cloud.
  • Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). MDPI.
  • Fmoc-3-fluoro-L-phenylalanine. (n.d.). Chem-Impex.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Biotage.
  • Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). (n.d.). University of Chicago.
  • Fmoc-α-methyl-L-3-fluorophenylalanine. (n.d.). Chem-Impex.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. (n.d.). Benchchem.
  • DIMETHYLFORMAMIDE (DMF) :: Internal Plant Instructions. (n.d.). Chemius.
  • Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. (n.d.). Benchchem.
  • Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. (n.d.). AAPPTec.
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

Sources

A Comparative Analysis of Alpha-methyl-L-3-fluorophenylalanine and L-Phenylalanine: From Biochemical Pathways to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, a cornerstone essential amino acid, serves critical roles as a proteinogenic building block and a precursor to vital catecholamine neurotransmitters.[][2][3][4] The strategic modification of its native structure has given rise to a class of powerful molecular tools for research and clinical applications. This guide provides an in-depth comparative analysis of L-phenylalanine and one such synthetic analogue, alpha-methyl-L-3-fluorophenylalanine. We will dissect their structural distinctions, explore the profound impact of these differences on their biochemical behavior, and detail their divergent applications. This whitepaper serves as a technical resource for professionals in drug development and biomedical research, offering field-proven insights into the mechanisms, experimental design, and practical utility of these two molecules.

Structural and Physicochemical Divergence: The Foundation of Functional Difference

The functional disparity between L-phenylalanine and its synthetic analogue originates from two key structural modifications: α-methylation and meta-fluorination.

  • L-Phenylalanine (L-Phe): As one of the 20 standard amino acids, its structure is characterized by an α-amino group, an α-carboxyl group, and a hydrophobic benzyl side chain.[][5] This non-polar side chain is fundamental to its role in the hydrophobic core of proteins.[]

  • Alpha-methyl-L-3-fluorophenylalanine (L-AMFP): This analogue incorporates two strategic alterations:

    • α-Methylation: The addition of a methyl group to the α-carbon, the central carbon atom bonded to the amino and carboxyl groups.

    • Meta-Fluorination: The substitution of a hydrogen atom with a fluorine atom at the 3-position (meta-position) of the phenyl ring.

These changes fundamentally alter the molecule's interaction with biological systems. The α-methyl group provides steric hindrance, which can block access to enzyme active sites, most notably preventing decarboxylation.[6][7] The fluorine atom, being highly electronegative, alters the electronic properties of the phenyl ring and increases the strength of the carbon-fluorine bond, which can significantly enhance metabolic stability and modulate binding affinities.[8][9][10]

Table 1: Comparative Physicochemical Properties
PropertyL-PhenylalanineAlpha-methyl-L-3-fluorophenylalanineRationale for Difference
Molecular Formula C₉H₁₁NO₂[5]C₁₀H₁₂FNO₂Addition of a methyl (CH₃) group and substitution of H with F.
Molar Mass 165.19 g/mol [5]197.21 g/mol Increased mass from the added methyl group and fluorine atom.
Metabolic Fate Substrate for hydroxylation and decarboxylationResistant to decarboxylation; primarily a transporter substrateα-methyl group sterically hinders AADC; C-F bond is highly stable.
Key Function Protein synthesis; Neurotransmitter precursorEnzyme inhibitor; PET imaging tracer; Stable peptide componentStructural modifications block metabolic conversion and confer new properties.

Differential Engagement with Biochemical Pathways

The most significant functional divergence lies in how these two molecules are processed by key metabolic enzymes. L-Phe is an active participant in a major metabolic cascade, while L-AMFP is designed to resist it, acting instead as a probe and inhibitor.

The Metabolic Cascade of L-Phenylalanine

L-Phenylalanine obtained from dietary sources is primarily catabolized in the liver. The rate-limiting step is its conversion to L-tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[11][12] This hydroxylation reaction requires the cofactor tetrahydrobiopterin (BH4).[13][14]

L-tyrosine is then transported to various tissues, including the brain, where it serves as the direct precursor for the synthesis of catecholamines.[2] The pathway proceeds as follows:

  • L-tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosine hydroxylase.[15]

  • Aromatic L-Amino Acid Decarboxylase (AADC) , a critical enzyme, removes the carboxyl group from L-DOPA to form the neurotransmitter dopamine .[16][17][18][19]

  • Dopamine can be further converted to norepinephrine and epinephrine.[2][15]

A deficiency in PAH leads to the genetic disorder Phenylketonuria (PKU), characterized by the toxic accumulation of phenylalanine.[11][20]

L_Phenylalanine_Metabolic_Pathway Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine TH Tyrosine Hydroxylase Tyr->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine Norepi Norepinephrine Dopamine->Norepi DBH PAH->Tyr TH->LDOPA AADC->Dopamine BH4 BH4 BH4->PAH AMFP_Mechanism cluster_cell Cell Interior cluster_membrane AADC Aromatic L-Amino Acid Decarboxylase (AADC) Dopamine Dopamine AADC->Dopamine LDOPA_in L-DOPA LDOPA_in->AADC LAT1 LAT1 Transporter AMFP_in L-AMFP (Intracellular) LAT1->AMFP_in Transport AMFP_out L-AMFP (Extracellular) AMFP_out->LAT1 Transport AMFP_in->Block Block->AADC Inhibition

Figure 3: Experimental workflow for the AADC inhibition assay.
Protocol: Cellular Uptake Assay via Radiolabeling

This protocol details a method to compare the cellular uptake of a radiolabeled L-AMFP analogue (e.g., [¹⁸F]L-AMFP) with a standard radiolabeled amino acid like [¹⁴C]L-Phenylalanine in a LAT1-expressing cell line.

Objective: To measure and compare the rate of transport of [¹⁸F]L-AMFP and [¹⁴C]L-Phe into cancer cells known to overexpress the LAT1 transporter (e.g., U87 MG human glioblastoma cells).

[21]Materials:

  • U87 MG cells (or other suitable LAT1-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [¹⁸F]L-AMFP and [¹⁴C]L-Phe (radiolabeled tracers)

  • Krebs-Ringer-HEPES (KRH) buffer *[22] Ice-cold PBS (for washing)

  • Lysis buffer (e.g., 1% SDS or 0.1M NaOH)

  • Scintillation counter and scintillation fluid

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture: Seed U87 MG cells in 12-well plates and grow to confluence. 2[22]. Preparation: On the day of the experiment, pre-warm KRH buffer to 37°C. Prepare working solutions of each radiotracer in KRH buffer at a known concentration and specific activity.

  • Washing: Aspirate the culture medium from the wells. Wash the cells twice with 1 mL of pre-warmed KRH buffer to remove any remaining amino acids from the medium. 4[22]. Uptake Initiation: Add 0.5 mL of the radiotracer-containing KRH buffer to each well to start the uptake. Incubate for a specific time point (e.g., 5 minutes) at 37°C.

  • Uptake Termination: To stop the transport, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS. T[22]his rapid temperature drop and removal of extracellular tracer effectively halts the transport process.

  • Cell Lysis: Add 1 mL of lysis buffer to each well to solubilize the cells and release the intracellular radioactivity. 7[22]. Quantification:

    • Radioactivity: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM) using a scintillation counter.

    • Normalization: Use the remaining portion of the lysate to determine the total protein concentration in each well using a BCA protein assay.

  • Data Analysis: Convert CPM to moles of tracer using the specific activity. Normalize the uptake to the protein content and the incubation time (e.g., pmol/mg protein/min). Compare the uptake rates between [¹⁸F]L-AMFP and [¹⁴C]L-Phe.

graphprotocol_Uptake A Seed & Culture LAT1-Expressing Cells B Wash Cells with KRH Buffer (37°C) A->B C Initiate Uptake: Add Radiolabeled Amino Acid B->C D Incubate (e.g., 5 min @ 37°C) C->D E Terminate Uptake: Wash with Ice-Cold PBS D->E F Lyse Cells E->F G Split Lysate F->G H1 Scintillation Counting (Measure CPM) G->H1 H2 BCA Assay (Measure Protein) G->H2 I Normalize & Analyze Data (pmol/mg/min) H1->I H2->I

Sources

Topic: Steric Effects of the Alpha-Methyl Group on Peptide Backbone Conformation and Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical alterations, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a powerful and versatile tool. This modification introduces a single, sterically demanding methyl group that profoundly restricts the conformational flexibility of the peptide backbone. This guide provides an in-depth analysis of the fundamental steric effects of α-methylation, detailing how this seemingly minor change induces specific secondary structures, confers remarkable resistance to enzymatic degradation, and ultimately enhances the pharmacological potential of peptide-based therapeutics. We will explore the underlying biophysical principles, the consequences for drug design, and the key experimental methodologies used to characterize these effects, offering a comprehensive resource for scientists in the field.

Introduction: The Strategic Imperative for Peptide Modification

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low off-target toxicity. However, their clinical utility is often hampered by two intrinsic weaknesses: profound conformational flexibility and susceptibility to proteolytic degradation. An unmodified peptide in solution exists as a dynamic ensemble of conformations, and only a fraction of these may be the "bioactive" shape required for receptor binding. This conformational freedom results in a significant entropic penalty upon binding, lowering affinity. Furthermore, native peptides are rapidly cleared in vivo by proteases, leading to a short plasma half-life.

α-Methylation directly addresses these challenges at the most fundamental level. By replacing the α-hydrogen with a bulkier methyl group, we introduce a powerful steric constraint that dramatically limits the rotational freedom around the peptide backbone's dihedral angles (φ and ψ). This guide elucidates how this single point of steric control serves as the causative agent for a cascade of beneficial effects, pre-organizing the peptide into a stable, often helical, conformation that is inherently resistant to enzymatic attack.

Part 1: The Fundamental Biophysics of α-Methylation

Section 1.1: The Ramachandran Plot Revisited: Imposing Conformational Rigidity

The conformational landscape of a peptide residue is classically visualized using the Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). For a standard L-amino acid like Alanine, large regions of this plot are accessible, allowing for the adoption of various secondary structures including α-helices, β-sheets, and random coils.

The introduction of an α-methyl group creates significant steric clashes that render most of these regions inaccessible. The most well-studied example is α-aminoisobutyric acid (Aib), an achiral amino acid with two α-methyl groups. Its conformational freedom is severely reduced, with the allowed φ and ψ angles being largely restricted to the helical regions of the Ramachandran plot.[1][2] This steric hindrance effectively locks the residue into a specific conformation, reducing the peptide's overall conformational entropy.[3]

Ramachandran_Restriction cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 α-Methylated Amino Acid (e.g., Aib) Ala_Backbone Cα-H Bond Rotation Wide_Rotation Wide Range of Allowed φ, ψ Angles Ala_Backbone->Wide_Rotation allows High_Flexibility High Conformational Flexibility Wide_Rotation->High_Flexibility leads to Aib_Backbone Cα-CH3 Steric Clash Restricted_Rotation Highly Restricted φ, ψ Angles Aib_Backbone->Restricted_Rotation causes Conformational_Rigidity Conformational Rigidity / Pre-organization Restricted_Rotation->Conformational_Rigidity leads to Protease_Resistance cluster_0 Unmodified Peptide cluster_1 α-Methylated Peptide Peptide1 P2 P1-P1' Scissile Bond P2' Protease1 Protease Active Site Peptide1:f1->Protease1 Binds & Fits Cleavage Peptide Cleavage Protease1->Cleavage leads to Peptide2 P2 P1(α-Me)-P1' Bond P2' Protease2 Protease Active Site Peptide2:f1->Protease2 Steric Hindrance NoCleavage Proteolytic Stability Protease2->NoCleavage leads to Methyl α-CH3 Methyl->Protease2 Blocks Binding

Sources

Methodological & Application

Best solvents for dissolving Fmoc-alpha-Me-L-Phe(3-F)-OH

Application Note: Solvation and Handling of Fmoc- -Me-L-Phe(3-F)-OH for High-Fidelity Peptide Synthesis

Executive Summary

The incorporation of Fmoc-alpha-Me-L-Phe(3-F)-OH (Fmoc-alpha-methyl-3-fluoro-L-phenylalanine) into peptide sequences is a critical strategy for enhancing metabolic stability and restricting conformational freedom in peptidomimetics. However, the convergence of the hydrophobic Fmoc group, the sterically demanding


-methyl3-fluoro

This guide outlines the optimal solvent systems—specifically DMF and NMP —and provides a kinetic dissolution protocol to ensure high-concentration homogeneity (0.2 M – 0.5 M) required for efficient coupling, mitigating the risks of incomplete acylation and aggregation.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the molecular architecture of the target compound:

  • 
    -Methyl Group:  Unlike standard amino acids, the 
    
    
    -methyl group introduces significant steric bulk at the reactive center. While this restricts backbone flexibility (stabilizing helices), it disrupts crystal packing, often making the monomer more soluble in organic solvents than its unsubstituted parent, provided the solvent can penetrate the lattice.
  • 3-Fluoro Phenyl Ring: The fluorine atom increases lipophilicity (

    
    ) and alters the electronic properties of the aromatic ring. This requires a solvent with high organic character.
    
  • Fmoc Group: Highly hydrophobic/aromatic.

Solvent Performance Matrix
SolventSolubility RatingViscositySuitabilityNotes
DMF (N,N-Dimethylformamide)Excellent LowPrimary Choice Standard for SPPS. Dissolves Fmoc-

-Me-Phe(3-F)-OH readily at 0.2 M.
NMP (N-Methyl-2-pyrrolidone)Superior MediumDifficult Sequences Better resin swelling; recommended if the peptide chain is aggregation-prone.
DMSO (Dimethyl Sulfoxide)GoodHighAdditive OnlyUse as a co-solvent (max 10-20%) if "gelation" occurs. Hard to remove; oxidizer risk.
DCM (Dichloromethane)ModerateVery LowSwelling OnlyGood for resin swelling, but poor solubility for this specific Fmoc-AA. Avoid as sole solvent.

Experimental Protocol: The "Kinetic Dissolution" Method

For sterically hindered amino acids, "dissolving" is not just about thermodynamics; it is about kinetics. The

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: Fmoc-

    
    -Me-L-Phe(3-F)-OH
    
  • Primary Solvent: Peptide Synthesis Grade DMF (Amine-free)

  • Equipment: Vortex mixer, Ultrasonic bath (optional), 0.22

    
    m PTFE syringe filter.
    
Step-by-Step Procedure
  • Calculation: Calculate the required mass for a 0.2 M solution.

    • Note:

      
      -methyl amino acids react slowly. Higher concentrations (up to 0.5 M) drive the reaction kinetics (Le Chatelier's principle) and are recommended for the coupling step.
      
  • Weighing: Weigh the Fmoc-

    
    -Me-L-Phe(3-F)-OH powder into a clean, dry scintillation vial.
    
  • The "Wetting" Step: Add only 50% of the calculated volume of DMF.

    • Reasoning: Creating a slurry first maximizes solvent-solute friction during vortexing, breaking up clumps more effectively than in a dilute solution.

  • Agitation: Vortex vigorously for 30 seconds. The solution should turn from a slurry to a cloudy suspension.

  • Completion: Add the remaining 50% of the DMF.

  • Clarification: Vortex again. If particles persist, sonicate for maximum 30 seconds .

    • Warning: Prolonged sonication heats the solvent, which can cause Fmoc degradation (dibenzofulvene release) if trace amines are present.

  • Visual Check: Hold the vial against a light source. The solution must be crystal clear. If "shimmering" lines (schlieren) are visible, mix further.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow.

GStartStart: Fmoc-alpha-Me-L-Phe(3-F)-OHCheckAppCheck ApplicationStart->CheckAppSPPS_StandardStandard SPPS(Rink/Wang Resin)CheckApp->SPPS_StandardRoutineSPPS_DifficultDifficult/AggregatingSequenceCheckApp->SPPS_DifficultHydrophobic PeptideSolvent_DMFSelect Solvent: DMF(High Purity)SPPS_Standard->Solvent_DMFSolvent_NMPSelect Solvent: NMP(Better Swelling)SPPS_Difficult->Solvent_NMPDissolveDissolution Protocol(0.2M - 0.5M)Solvent_DMF->DissolveSolvent_NMP->DissolveCheck_ClarityVisual Inspection:Is it Clear?Dissolve->Check_ClaritySuccessProceed to Coupling(Use HATU/PyBOP)Check_Clarity->SuccessYesTroubleTroubleshoot:1. Sonicate (30s)2. Add 10% DMSOCheck_Clarity->TroubleNo (Precipitate)Trouble->Check_Clarity

Figure 1: Decision Matrix and Dissolution Workflow for Fmoc-

Critical Coupling Considerations

While this note focuses on solvents, the solubility is a means to an end (coupling). Because of the


-methyl steric hindrance
  • Coupling Reagents: Use high-efficiency reagents like HATU or PyBOP .

  • Base: HOAt (if available) or Oxyma Pure are preferred additives to reduce racemization (though

    
    -methyls cannot racemize via oxazolone formation, the activation kinetics are still sensitive).
    
  • Reaction Time: Extend coupling times to 2–4 hours or perform double coupling .

  • Solvent Role: If the coupling is sluggish, using NMP instead of DMF can improve the swelling of the resin-bound peptide, making the N-terminus more accessible to the bulky incoming amino acid.

References

  • Sigma-Aldrich. Fmoc-N-Me-Phe-OH Product Specification and Solubility. Retrieved from

  • Chem-Impex International. Fmoc-alpha-methyl-L-phenylalanine: Properties and Applications. Retrieved from

  • BenchChem. Technical Guide to the Solubility of Fmoc-Amino Acids in DMF and DMSO. Retrieved from

  • Albericio, F., et al. (2014).[1] Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology. Retrieved from

  • University of California, Irvine (Nowick Lab). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from

Incorporating fluorinated unnatural amino acids into peptide sequences

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fluorinated Unnatural Amino Acids (fUAAs) into Peptide Sequences

Executive Summary: The Fluorine Advantage

The incorporation of fluorine into peptide sequences is a transformative strategy in modern drug discovery. Unlike standard canonical substitutions, the introduction of fluorinated unnatural amino acids (fUAAs) offers a triad of benefits:

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism (P450s) and proteolytic cleavage.

  • Conformational Biasing: The gauche effect and unique van der Waals radius of fluorine (1.47 Å, intermediate between H and O) can lock peptides into bioactive conformations.

  • Orthogonal Probing:

    
    -NMR provides a background-free, highly sensitive probe for monitoring binding events and conformational dynamics in complex biological media.
    

This guide details the protocol for synthesizing peptides containing fUAAs via Fmoc-Solid Phase Peptide Synthesis (SPPS), addressing the specific challenges of steric hindrance and hydrophobicity-induced aggregation.

Strategic Planning: Selecting the Right fUAA

Before synthesis, select the fUAA based on the physicochemical outcome desired.

fUAA ClassExamplesPrimary ApplicationSynthetic Challenge
Aromatic 4-Fluoro-Phe, Pentafluoro-Phe

-

stacking modulation, metabolic stability.
Low (similar to Phe).
Aliphatic (

)

-Trifluoromethyl-Ala, Trifluoro-Leu
Hydrophobic core packing, proteolytic resistance.High: Steric bulk of

hinders coupling.
Polar/Isostere 4-Fluoro-Pro, Difluoro-MetConformational locking (gauche effect), isosteric replacement.Moderate: Proline analogs require specific coupling.

Experimental Protocol: Fmoc-SPPS with fUAAs

Reagents and Materials[1][2][3][4][5][6][7]
  • Resin: Rink Amide ProTide (low loading, 0.2–0.3 mmol/g) is recommended to reduce inter-chain aggregation, which is exacerbated by hydrophobic fUAAs.

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Difficult (Steric): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.

  • Solvents: DMF (peptide grade), DCM, and HFIP (Hexafluoroisopropanol) as a solubility enhancer for aggregation-prone sequences.

Synthesis Workflow (Step-by-Step)

Step 1: Resin Preparation Swell resin in DCM (30 min) followed by DMF (30 min). This ensures accessibility of internal binding sites.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure (to suppress aspartimide formation).

  • Cycle:

    
     min at Room Temperature (RT).
    
  • Wash: DMF (

    
     min).
    

Step 3: Coupling of the Fluorinated Amino Acid Critical Insight: The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amino group for the subsequent coupling, and bulky groups (like


) hinder the current coupling.
  • Stoichiometry: Use 4.0 eq of Fmoc-fUAA, 3.9 eq HATU, and 8.0 eq DIEA.

  • Procedure:

    • Dissolve Fmoc-fUAA and HATU in minimal DMF.

    • Add DIEA immediately before adding to resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 5 minutes (25W).

    • Alternative (Room Temp): Double couple (

      
       min).
      

Step 4: Capping (Crucial for fUAAs) Because fUAA coupling can be slow, unreacted amines must be permanently capped to prevent deletion sequences.

  • Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 min.

Step 5: Elongation & Cleavage Continue synthesis. For the AA immediately following a bulky fUAA (e.g.,


-

), use the "Difficult Coupling" protocol (Step 3) again, as the N-terminus is sterically crowded.
  • Cleavage: 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5%

    
     for 2-3 hours.
    

Visualization: Synthesis Logic & Decision Tree

Figure 1: Optimized fUAA-SPPS Workflow

This diagram illustrates the critical decision points where fluorinated chemistry diverges from standard SPPS.

SPPS_Fluorine Start Start: Resin Selection (Low Loading Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/Oxyma) Start->Deprotect CheckAA Is Next AA Fluorinated? Deprotect->CheckAA StandardCouple Standard Coupling (DIC/Oxyma, RT, 30 min) CheckAA->StandardCouple No (Canonical) FluorCouple fUAA Coupling Strategy (HATU/HOAt, 4 eq) CheckAA->FluorCouple Yes (fUAA) Capping Capping Step (Ac2O/Pyridine) StandardCouple->Capping Microwave Microwave Activation (75°C, 5 min) FluorCouple->Microwave Preferred DoubleCouple Alternative: Double Couple (2 x 45 min, RT) FluorCouple->DoubleCouple Heat Sensitive Microwave->Capping DoubleCouple->Capping Capping->Deprotect Next Cycle Cleavage Final Cleavage & HPLC Capping->Cleavage Sequence Complete

Caption: Figure 1. Modified SPPS cycle emphasizing the rigorous activation and capping required for fluorinated amino acids to prevent deletion sequences.

Characterization & Validation (Self-Validating Systems)

HPLC Purification: The "Fluorine Shift"

Fluorination typically increases hydrophobicity (lipophilicity).

  • Observation: Expect fUAA-peptides to elute later on C18 Reverse-Phase HPLC compared to non-fluorinated controls.

  • Expert Tip: If the peptide is extremely hydrophobic (e.g., multiple pentafluoro-Phe residues), switch to a C4 column or use elevated temperature (60°C) during HPLC to improve peak shape.

-NMR Validation

This is the gold standard for verifying incorporation and structural integrity.

  • Protocol: Dissolve crude peptide in

    
     or 
    
    
    
    .
  • Standard: Use Trifluoroacetic acid (TFA) capillary insert as an external reference (

    
     -76.5 ppm).
    
  • Interpretation:

    • Single Sharp Peak: Indicates successful synthesis and conformational homogeneity.

    • Multiple Peaks: May indicate racemization (diastereomers) or slow conformational exchange (cis/trans isomerism, common in F-Proline).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (Deletion) Steric hindrance of fUAA prevents coupling.Switch to HATU/HOAt; increase temp to 75°C; use double coupling.
Racemization Over-activation of the fUAA (esp. Phenylglycine analogs).Use DIC/Oxyma instead of HATU; keep temp < 50°C; add TMP (Collidine).
Broad NMR Signals Aggregation of hydrophobic fluorinated domains.Add 10-20% HFIP or TFE to the NMR solvent to disrupt aggregates.
Incomplete Solubility "Fluorous" nature of the peptide.Dissolve in pure HFIP first, then dilute with water/buffer.

References

  • Verderosa, A. D., et al. (2025). Enabling routine fluorous capping in solid phase peptide synthesis. ResearchGate. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and lipophilicity. Beilstein Journal of Organic Chemistry. Link

  • Marsh, E. N. G. (2014).[1] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. Link

  • Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Link

Sources

Troubleshooting & Optimization

Difficult coupling sequences involving alpha-methyl-L-3-fluorophenylalanine

Technical Support: Advanced Coupling Protocols for -Methyl-L-3-Fluorophenylalanine

Case ID:

Status:Priority:Department:

Executive Summary: The "Double Deactivation" Challenge

You are encountering difficulties with


-methyl-L-3-fluorophenylalanine

  • Steric Occlusion (The

    
    -Methyl Effect):  The quaternary carbon at the 
    
    
    -position creates a massive steric wall. This prevents the approaching activated amino acid from accessing the nucleophilic amine during chain elongation. It behaves similarly to Aib (aminoisobutyric acid) but with the added bulk of the benzyl side chain.
  • Electronic Withdrawal (The Fluorine Effect): The fluorine atom at the meta position of the phenyl ring is highly electronegative. Through inductive effects (

    
    ), it pulls electron density away from the aromatic ring, which propagates to the 
    
    
    -amine. This lowers the pKa of the amino group, rendering it significantly less nucleophilic than a standard
    
    
    -methyl phenylalanine.

The Result: Standard coupling reagents (HBTU, DIC/HOBt) will almost certainly fail or result in deletion sequences. You must use high-energy activation and optimized conditions.

Strategic Protocols

Scenario A: Coupling ONTO the -Me-3-F-Phe (Chain Elongation)

This is the most difficult step. The amine of the

Recommended Protocol: The "PyAOP Power" Method We recommend switching from Carbon/Uronium salts (HATU/HBTU) to Phosphonium salts (PyAOP) to prevent guanidinylation capping of the slow-reacting amine.

  • Reagents:

    • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive (0.1 M).

    • Collidine (TMP): Use 2,4,6-trimethylpyridine instead of DIPEA. Collidine is a weaker base that minimizes racemization of the incoming amino acid while sufficiently activating the system.

  • Solvent: NMP (N-methyl-2-pyrrolidone). It solvates aggregated peptides better than DMF.

  • Temperature: Microwave irradiation is mandatory for high yields.

    • Settings: 75°C for 20 minutes (Power: 25-30W).

  • Stoichiometry: 5 equiv AA : 5 equiv PyAOP : 10 equiv Collidine.

Scenario B: Coupling THE -Me-3-F-Phe (Activation)

Activating the carboxylate of this bulky residue to couple it to the resin or previous peptide chain.

Recommended Protocol: The "Oxyma/DIC" Method Uronium salts can be too bulky to effectively activate the sterically hindered carboxylate of

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetato-2-yl oxime).

  • Mechanism: Oxyma creates a less bulky, highly reactive active ester compared to OBt/OAt esters.

  • Cycle: Double couple.

    • Couple 1: 60 min at Room Temp (to minimize initial epimerization risk).

    • Couple 2: 30 min at 50°C (Microwave).

Visualization: Mechanisms & Troubleshooting

Figure 1: The Steric-Electronic Blockade

This diagram illustrates why the nucleophilic attack fails.

StericBlockadeAmineα-Me-3-F-Phe(Nucleophile)StericSTERIC WALL(Quaternary Carbon)Amine->StericHasElectronicELECTRONIC DRAIN(3-Fluoro Inductive Effect)Amine->ElectronicSuffersResultFailed Coupling(Deletion Sequence)Amine->ResultIncomingIncoming Activated AA(Electrophile)Incoming->ResultNo ReactionSteric->IncomingBlocks ApproachElectronic->AmineLowers Nucleophilicity

Caption: The "Double Whammy" effect where steric bulk physically blocks the reaction site while electronic effects chemically deactivate the amine.

Figure 2: Troubleshooting Decision Tree

TroubleshootingStartIssue: Low Yield / DeletionCheck1Is the issue coupling ONTOthe α-Me-3-F-Phe?Start->Check1Step1Are you using HATU/HBTU?Check1->Step1YesStep3Is the solution turning black/dark?Check1->Step3NoYes1YESNo1NO (Coupling the AA itself)Action1STOP. Switch to PyAOP or PyOxim.Uroniums cause guanidinylation.Step1->Action1YesStep2Are you using Microwave?Step1->Step2NoAction2Apply 75°C, 20 mins.Sterics require thermal energy.Step2->Action2NoAction3Base sensitive.Switch to DIC/Oxyma (Neutral pH activation).Step3->Action3Yes

Caption: Step-by-step logic for diagnosing coupling failures specific to hindered amino acids.

Troubleshooting FAQ (The Matrix)

SymptomProbable CauseCorrective Action
+99 Mass Unit Adduct Guanidinylation. You used HATU/HBTU to couple onto the hindered amine. The slow reaction allowed the amine to attack the coupling reagent instead of the amino acid.Switch to Phosphoniums. Use PyAOP or PyBOP. These reagents cannot form guanidinium adducts.[2]
Blue Spots on Kaiser Test False Negative. The Kaiser (Ninhydrin) test often fails to detect hindered or secondary amines.Use Chloranil or Bromophenol Blue. These are more sensitive for hindered amines. If in doubt, perform a micro-cleavage and check by LCMS.
Incomplete Coupling (Deletion) Steric Clash. The incoming amino acid cannot reach the nucleophile.Double Couple + Temp. 1st Pass: PyAOP/Collidine (75°C). 2nd Pass: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) via Acid Fluoride activation.
Epimerization of Previous AA Over-activation. High temperature and strong base (DIPEA) caused the previous amino acid to racemize while waiting for the slow coupling.Switch Base. Use Collidine (TMP) or 2,6-Lutidine. These bases are sterically hindered and less likely to abstract the

-proton of the peptide chain.

Advanced Technique: Acid Fluorides

If PyAOP fails, the "Nuclear Option" is generating the Acid Fluoride of the incoming amino acid. Acid fluorides are small, highly reactive, and excellent for penetrating steric walls.

Protocol:

  • Dissolve Incoming Fmoc-AA (4 eq) and TFFH (4 eq) in dry DCM/DMF.

  • Add DIEA (8 eq).[3]

  • Activate for 5 minutes (forms the Acid Fluoride in situ).

  • Add to resin containing the

    
    -Me-3-F-Phe.
    
  • React for 45-60 mins at 50°C.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[3] Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids.[1][5] Tetrahedron Letters, 32(17), 1967-1970. (Establishes PyAOP efficacy for hindered amines).

  • Wenschuh, H., et al. (2004). Coherent Synthesis of Difficult Sequences. Biopolymers.[6][7] (Discusses aggregation and steric strategies).

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Application Note regarding Aib/Methyl-AAs).

Alternative coupling reagents to HBTU for alpha-methyl residues

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered -Methyl Residues

Status: Operational Topic: Troubleshooting & Optimization of


Target Audience:

Executive Summary: The "Steric Wall"

The Problem: Standard coupling reagents like HBTU (aminium salts) rely on the formation of an active ester to facilitate nucleophilic attack by the amine. For standard amino acids, this is fast.[1] However,



The Failure Mode: When using HBTU for these residues, the reaction kinetics are often slower than the competing side reactions—specifically guanidinylation . The unreacted amino group attacks the central carbon of the HBTU reagent itself rather than the activated amino acid, permanently "capping" the peptide chain and halting synthesis.

Diagnostic & Triage: Why did my HBTU coupling fail?

Decision Matrix: Reagent Selection Strategy

Use this logic flow to determine the correct reagent based on your specific failure mode.

ReagentSelectionstartSTART: HBTU Coupling Failedcheck_resIs the residue sterically hindered? (Aib, N-Me, alpha-Me)start->check_rescheck_cycIs this a Cyclization Step?check_res->check_cycYesstandard_optOptimization: Double Couple Increase Temp (50°C)check_res->standard_optNo (Standard AA)switch_hatTier 1 Upgrade: Switch to HATU (HOAt Effect)check_cyc->switch_hatNo (Linear)tier3_pyaopThe 'Nuclear' Option: PyAOP (Phosphonium Salt)check_cyc->tier3_pyaopYes (Avoid Guanidinylation)switch_oxyGreen/Cost Alternative: DIC + Oxyma Pureswitch_hat->switch_oxySafety/Cost Prioritycheck_delStill observing deletion sequences?switch_hat->check_deltier2_comuTier 2 Upgrade: COMU (More reactive Uronium)check_del->tier2_comuYes (Linear)check_del->tier3_pyaopYes (Extreme Sterics)

Caption: Logic flow for selecting coupling reagents based on steric hindrance and reaction type.

Technical Modules: Protocols & Mechanisms

Module A: The Gold Standard – HATU

Why it works: HATU generates an -OAt active ester.[2] The pyridine nitrogen in the 7-position of the HOAt moiety provides an anchimeric assistance (neighboring group effect) via a hydrogen bond to the incoming amine, significantly accelerating the coupling rate compared to HBTU/HOBt.

Protocol: HATU Coupling for Aib

  • Stoichiometry: 4 eq. Fmoc-Aib-OH : 3.9 eq. HATU : 8 eq. DIPEA (relative to resin loading).

  • Pre-activation: Dissolve AA and HATU in DMF. Add DIPEA. Wait exactly 1 minute.

    • Critical: Do not pre-activate longer than 2 minutes. Long pre-activation leads to epimerization and hydrolysis.

  • Coupling: Add to resin.

  • Time/Temp: 1 hour at Room Temp OR 15 mins at 75°C (Microwave).

  • Double Coupling: Highly recommended for Aib-Aib junctions.

Module B: The Modern Efficiency – DIC / Oxyma Pure

Why it works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt.[2][3] When paired with DIC (carbodiimide), it forms an active ester that is less prone to epimerization than HBTU and often shows superior kinetics for hindered residues.

Protocol: DIC/Oxyma Workflow

  • Stoichiometry: 3 eq. AA : 3 eq. Oxyma Pure : 3 eq.[4] DIC.

  • Sequence:

    • Add AA and Oxyma solution to the resin first.

    • Add DIC last.[5]

    • Note: This "in-situ" activation prevents the formation of reactive intermediates that might degrade before reaching the resin sites.

  • Conditions: 90°C for 2 minutes (Microwave) is standard for Aib residues using this cocktail.

Module C: Extreme Difficulty – PyAOP & COMU

When to use: When HATU fails or during cyclization.[6]

  • PyAOP (Phosphonium salt): Unlike HBTU/HATU (Uronium/Aminium salts), PyAOP cannot react with the amine to form a guanidinium byproduct.[2][7] This makes it essential for slow reactions (like cyclization) where the amine is exposed to the reagent for long periods.

  • COMU: A uronium reagent based on Oxyma.[4][8] It is often more reactive than HATU but less stable in DMF. It must be used immediately after dissolution.

Comparative Data Analysis

FeatureHBTUHATUDIC / OxymaPyAOP
Class Aminium (OBt)Aminium (OAt)Carbodiimide + OximePhosphonium (OAt)
Reactivity ModerateHighHighVery High
Steric Performance PoorExcellentExcellentSuperior
Guanidinylation Risk HighHighNoneNone
Epimerization Control ModerateGoodExcellentGood
Stability in DMF HighModerateHighModerate
Cost LowHighLowVery High

Troubleshooting FAQs

Q1: I am seeing a +99 Da mass shift on my peptide. What is this?

A: This is likely Guanidinylation .

  • Cause: The amino group on the resin reacted with the HBTU/HATU reagent itself, not the amino acid. This adds a tetramethylguanidinium cap.

  • Fix:

    • Switch to a Phosphonium salt (PyAOP or PyBOP ) which cannot form this byproduct.

    • Ensure you do not add base to the resin before the amino acid. Always premix AA + Reagent + Base, then add to resin.

Q2: My Aib-Aib coupling yield is <20%. I am already using HATU.

A: Aib-Aib is one of the hardest couplings in SPPS.

  • Fix 1 (Temperature): You must use heat. 75°C for 15-20 mins (Microwave) or 50°C for 2 hours (Conventional).

  • Fix 2 (Reagent): Switch to COMU or PyAOP .

  • Fix 3 (Solvent): Use pure NMP instead of DMF. NMP swells the resin better, improving diffusion in hindered sites.

Q3: I am worried about racemization for -Me-Phe (chiral).

A: Unlike Aib (achiral),

  • Recommendation: Avoid HBTU/base. Use DIC / Oxyma Pure .[1][4] The neutral/acidic nature of the carbodiimide activation (compared to the basic conditions required for HBTU) significantly reduces base-catalyzed enolization and racemization.

Optimized Workflow Visualization

CouplingWorkflowcluster_0Preparationcluster_1Activation & Couplingcluster_2Validationstep1Dissolve AA + Oxyma in DMFstep2Add to Resin (Pre-swollen)step1->step2step3Add DIC (In-situ activation)step2->step3step4Microwave: 90°C, 2 minstep3->step4step5Chloranil Test (Not Kaiser!)step4->step5

Caption: Optimized DIC/Oxyma coupling workflow for hindered residues. Note the use of Chloranil test for secondary amines.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[2][4][7][8][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Foundational paper establishing the "HOAt effect" (neighboring group particip
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

    • The authoritative review on coupling mechanisms, including COMU and Oxyma.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Web-Based Peptide Coupling Additive. Chemistry – A European Journal, 15(37), 9394-9403. Link

    • Introduction of Oxyma Pure as a safer, high-efficiency alternative to HOBt.[2][3]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205-208. Link

    • Details the phosphonium salt advantage in avoiding guanidinyl

Technical Support Center: Strategies for Coupling the Next Amino Acid onto an Alpha-Methyl N-Terminus

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically the challenges associated with coupling amino acids onto sterically hindered α-methyl N-termini. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your success in synthesizing these challenging peptide sequences.

The Challenge: Steric Hindrance at the α-Methyl N-Terminus

The introduction of an α-methyl group on the N-terminal amino acid significantly increases steric bulk around the nitrogen atom. This steric hindrance physically obstructs the approach of the incoming activated amino acid, dramatically slowing down the coupling reaction and often leading to incomplete acylation.[1][2] This can result in the accumulation of deletion sequences, where the intended amino acid is missing from the final peptide, compromising the purity and therapeutic potential of the synthesized molecule.

Frequently Asked Questions (FAQs)
Q1: Why are my standard coupling reagents (e.g., HBTU, DIC/HOBt) failing to give good yields when coupling to an α-methyl N-terminus?

Standard coupling reagents like HBTU and carbodiimides (DCC, DIC) with HOBt are often insufficiently reactive to overcome the significant steric hindrance presented by an α-methyl group.[2][3] The activated carboxyl group of the incoming amino acid requires a higher energy of activation to successfully react with the sterically shielded N-terminal amine. Consequently, these less potent reagents result in slow and incomplete reactions, leading to low yields and the formation of deletion byproducts.

Q2: What are the most effective classes of coupling reagents for α-methyl N-termini?

To overcome the steric barrier, more potent coupling reagents are necessary. The most successful strategies involve the use of:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[4][5] HATU, in particular, is frequently recommended for its ability to form a highly reactive OAt-active ester, which facilitates coupling to hindered amines.[4][6]

  • Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyBrOP are excellent choices for hindered couplings.[7][8][9] PyAOP and PyBrOP are known for their high reactivity and are often successful where other reagents fail.[7][8] Phosphonium reagents have the added advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium salts.

  • Acid Halides: In particularly challenging cases, converting the carboxylic acid of the incoming amino acid to an acid fluoride or acid chloride can be a powerful strategy.[10][11][12][13] These are highly reactive species that can overcome significant steric hindrance.

Q3: I'm observing deletion sequences in my mass spectrometry data. How can I minimize these?

Deletion sequences are a direct result of incomplete coupling. Here are several strategies to drive the reaction to completion:

  • Optimize Your Coupling Reagent: Switch to a more powerful reagent as discussed in Q2. HATU or PyAOP are excellent starting points.

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This can significantly increase the yield of the desired product.

  • Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can help to drive the reaction forward.

  • Elevate the Reaction Temperature: Increasing the temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[5] Microwave-assisted peptide synthesis is particularly effective for difficult couplings as it allows for rapid and uniform heating.[1][14][15]

Q4: How can I monitor the completion of the coupling reaction on an α-methyl N-terminus?

Traditional monitoring methods like the ninhydrin (Kaiser) test are not effective for secondary amines, such as an α-methyl N-terminus, as they do not produce the characteristic color change. Alternative methods include:

  • Isatin Test: This test can be used to detect unreacted secondary amines, though it may be less sensitive than other methods.

  • Chloranil Test: A reliable method for detecting the presence of free secondary amines.

  • Bromophenol Blue Test: A simple and effective colorimetric test to monitor the reaction progress. A color change from blue to yellow indicates the consumption of the free amine.[3]

Troubleshooting Guide
Problem Potential Cause Recommended Solution(s)
Low coupling efficiency/High levels of deletion sequences Insufficiently reactive coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or COMU.[4][8] Consider using acid fluorides for extremely difficult couplings.[10]
Steric hindrance preventing complete reaction.Perform a double or even triple coupling. Increase the equivalents of amino acid and coupling reagent.[2]
Reaction conditions not optimal.Increase the reaction temperature to 40-60°C or utilize microwave-assisted synthesis.[1][5][14] Extend the reaction time.
Side product formation Guanidinylation of the N-terminus.If using a uronium/aminium reagent like HATU, switch to a phosphonium-based reagent like PyAOP or PyBOP.
Racemization of the incoming amino acid.Use a base with a lower pKa, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[8] Ensure the pre-activation time is not excessively long.
Difficulty dissolving reagents Poor solubility of the coupling reagent.Phosphonium reagents like PyBOP and PyAOP generally have better solubility in DMF than their uronium counterparts.
Experimental Protocols
Protocol 1: High-Efficiency Coupling to an α-Methyl N-Terminus using HATU

This protocol outlines a general procedure for coupling an amino acid onto a resin-bound peptide with an α-methyl N-terminus using HATU.

Materials:

  • Resin-bound peptide with a free α-methyl N-terminus

  • Fmoc-protected amino acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection: If necessary, remove the N-terminal Fmoc protecting group using a standard piperidine/DMF solution. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HATU in DMF.

  • Base Addition: Add 6-8 equivalents of DIPEA or NMM to the activation solution.

  • Pre-activation: Gently agitate the activation solution for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be extended or performed at an elevated temperature (e.g., 50°C).

  • Monitoring: After the desired reaction time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Bromophenol Blue test to check for completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Protocol 2: Microwave-Assisted Coupling for Highly Hindered Systems

Microwave energy can significantly accelerate coupling reactions to sterically hindered N-termini.[1][14][15]

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • Microwave Irradiation: Place the reaction vessel in a dedicated peptide synthesis microwave reactor. Irradiate at a constant temperature (e.g., 75°C) for 10-30 minutes.

  • Post-Microwave: Allow the reaction vessel to cool to room temperature.

  • Monitoring and Washing: Proceed with steps 8 and 9 from Protocol 1.

Visualizing the Workflow
Decision Tree for Coupling Strategy

CouplingStrategy start Start: Couple to α-Methyl N-Terminus reagent_choice Select Coupling Reagent start->reagent_choice standard_reagents Standard Reagents (HBTU, DIC/HOBt) reagent_choice->standard_reagents Not Recommended potent_reagents Potent Reagents (HATU, PyAOP, COMU) reagent_choice->potent_reagents Recommended monitor Monitor Coupling (e.g., Bromophenol Blue Test) potent_reagents->monitor is_complete Is Coupling Complete? monitor->is_complete incomplete Incomplete Coupling is_complete->incomplete No complete Coupling Complete is_complete->complete Yes double_couple Perform Double Coupling incomplete->double_couple increase_temp Increase Temperature / Use Microwave incomplete->increase_temp acid_halide Consider Acid Halide Strategy incomplete->acid_halide double_couple->monitor increase_temp->monitor

Caption: Decision workflow for selecting a coupling strategy.

Mechanism of HATU Activation

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-AA-COOH Fmoc-Amino Acid (R-COOH) OAt_ester OAt-Active Ester Fmoc-AA-COOH->OAt_ester HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Peptide_Bond New Peptide Bond OAt_ester->Peptide_Bond Peptide_N_Me Peptide-α-Me-NH Peptide_N_Me->Peptide_Bond

Sources

Validation & Comparative

Comparative Guide: 3-Fluoro vs. 4-Fluoro Phenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Selection in Drug Design The substitution of Phenylalanine (Phe) with fluorinated analogs is a precision tool in medicinal chemistry. While both 3-fluoro-phenylalanine (3-F-Phe) and 4-fluoro-phenylalanine (4-F-Phe) increase lipophilicity and proteolytic resistance, they serve distinct mechanistic purposes.

  • Select 4-F-Phe when your primary goal is metabolic blockade . It sterically and chemically occludes the para-position, preventing CYP450-mediated hydroxylation to Tyrosine.

  • Select 3-F-Phe when your goal is electronic tuning without steric disruption at the distal end of the side chain. It exerts a stronger inductive electron-withdrawing effect (

    
    ) on the ring system than the 4-position, significantly altering cation-
    
    
    
    interactions and local pKa values while leaving the para-position open for potential interactions or further metabolism.

Physicochemical Comparison

The biological divergence between these two isomers stems from their fundamental electronic and steric properties.

Electronic Properties (Hammett Constants)

Fluorine is unique: it is highly electronegative (Inductive effect,


) but has lone pairs that can donate electrons (Resonance effect, 

).
  • 3-F-Phe (Meta): The resonance effect cannot operate from the meta position. The strong inductive effect dominates, making the ring significantly electron-deficient.

  • 4-F-Phe (Para): The resonance effect opposes the inductive effect. While still electron-withdrawing overall, the net deactivation of the ring is weaker than in the 3-position.

PropertyPhenylalanine (Phe)3-Fluoro-Phe (3-F)4-Fluoro-Phe (4-F)Impact
Hammett

0.00+0.34 (

)
+0.06 (

)
3-F creates a more electron-deficient ring.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅF = 1.47 ÅF is isosteric to O, slightly larger than H.
Lipophilicity (

)
0.00~ +0.14~ +0.14Both increase hydrophobic burial potential.
Cation-

Ability
HighReducedReducedFluorination weakens binding to cationic residues (e.g., Arg, Lys).
Structural Implications[1][2][3]
  • 4-F-Phe: Isosteric to Phe in width but extends the length slightly. It creates a significant dipole moment along the

    
     bond axis.
    
  • 3-F-Phe: Introduces "width" to the side chain. It can disrupt tight packing if the binding pocket is narrow at the meta position, but it often retains better binding affinity in transporters like LAT1 compared to 4-F-Phe due to specific steric requirements [1].

Biological Performance & Case Studies

A. Metabolic Stability (Proteolysis & Oxidation)

The "Para-Blockade" Effect: The primary metabolic clearance pathway for Phe-containing peptides is often hydroxylation at the para-position by Cytochrome P450 enzymes to form Tyrosine, followed by ring opening.

  • 4-F-Phe: The C-F bond (~116 kcal/mol) is far stronger than the C-H bond (~99 kcal/mol). Substitution at the 4-position effectively blocks this metabolic route , significantly extending half-life (

    
    ).
    
  • 3-F-Phe: Does not sterically block the para-position. However, the strong electron-withdrawing nature (

    
    ) deactivates the entire ring towards electrophilic oxidation, providing a moderate stability increase, though less than 4-F-Phe for this specific pathway.
    

Proteolytic Stability: Both analogs generally increase resistance to chymotrypsin-like proteases. These enzymes rely on cation-


 interactions to orient the substrate. Fluorination weakens this interaction, slowing kinetics (

).
B. Binding Affinity Modulation

Case Study 1: G-Protein Coupled Receptors (Ste2p) In studies of


-factor analogs binding to the Ste2p receptor, 3-F and 4-F substitutions showed similar dissociation constants (

)
. This suggests that for this receptor, the binding is driven by the general cation-

energy (which is reduced similarly for both) rather than specific steric clashes at the meta vs. para positions [2].

Case Study 2: LAT1 Transporter In contrast, for the L-type amino acid transporter 1 (LAT1), the position is critical. 3-F-Phe exhibited higher affinity than 4-F-Phe. The transporter prefers larger halogens at the meta position, likely due to a specific hydrophobic pocket shape that accommodates width better than length [1].

Visualized Decision Workflows

Logic Flow: Selecting the Right Analog

SelectionLogic Start Goal: Optimize Phe Residue Metab Primary Issue: Metabolic Instability? Start->Metab Binding Primary Issue: Binding Affinity/Selectivity Start->Binding Oxidation Is Para-Hydroxylation the cause? Metab->Oxidation Yes Select4F Select 4-Fluoro-Phe (Steric Blockade) Oxidation->Select4F Yes (CYP450) Select3F Select 3-Fluoro-Phe (Electronic Tuning + Meta Fit) Oxidation->Select3F No (General Proteolysis) Pocket Binding Pocket Constraints Binding->Pocket Pocket->Select3F Pocket is wide/shallow Select4F_Bind Select 4-Fluoro-Phe (Dipole alignment) Pocket->Select4F_Bind Pocket is deep/narrow

Caption: Decision tree for selecting 3-F vs 4-F Phe based on stability vs. affinity goals.

Mechanism: The Para-Blockade

MetabolicFate Phe Native Phe Peptide CYP CYP450 Enzyme Phe->CYP Oxidation Tyr Tyrosine Analog (Degradation) CYP->Tyr Para-Hydroxylation Block Metabolic Block (C-F Bond Stable) CYP->Block Reaction Fails Phe4F 4-F-Phe Peptide Phe4F->CYP Bind

Caption: 4-F-Phe prevents the conversion of Phenylalanine to Tyrosine, a key clearance pathway.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS)

Both analogs are compatible with standard Fmoc chemistry. No special coupling reagents are required, but cost differs (4-F is typically cheaper).

Protocol:

  • Resin Loading: Use Wang or Rink Amide resin (0.5 mmol/g).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling:

    • Reagents: 3 eq. Fmoc-X-Phe-OH (X=3-F or 4-F), 3 eq. HATU, 6 eq. DIPEA.

    • Solvent: DMF (anhydrous).

    • Time: 45-60 min at Room Temp.

    • Note: Fluorinated amino acids are expensive; reduce equivalents to 1.5-2.0x and extend time if cost-sensitive.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC (C18 column). Fluorinated peptides typically elute later (higher % ACN) than native peptides due to increased lipophilicity.

B. Microsomal Stability Assay

To verify the "Para-Blockade" effect of 4-F-Phe.

  • Preparation: Incubate peptide (10

    
    M) with pooled liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of parent peptide.

    • Expectation: 4-F-Phe analogs should show significantly higher % remaining at 60 min compared to Native and 3-F-Phe analogs if oxidative metabolism is the dominant clearance route.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: National Institutes of Health (PMC) URL:[Link]

  • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction. Source: ACS Publications (Biochemistry) URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: National Institutes of Health (PMC) URL:[Link]

  • Substituent constants for correlation analysis (Hansch & Leo). Source: PubMed URL:[Link]

A Senior Application Scientist's Guide to Coupling Fluorinated Amino Acid Derivatives: A Comparative Study of Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Fluorine Advantage and the Coupling Conundrum

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational stability, metabolic resistance, and binding affinity of peptide-based therapeutics.[1][2] However, the very properties that make fluorinated amino acids so attractive also present significant challenges during chemical peptide synthesis. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the reactivity of the carboxylic acid, leading to sluggish and incomplete coupling reactions.[1][2] This guide provides a comparative analysis of common coupling reagents and strategies to overcome these hurdles, ensuring the efficient and successful synthesis of fluorinated peptides.

The Mechanism of Amide Bond Formation: A Foundation for Rational Reagent Selection

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids, each step involving the formation of an amide (peptide) bond. This process requires the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide. The choice of coupling reagent is paramount as it dictates the nature of the activated intermediate and, consequently, the efficiency of the reaction, especially with challenging residues like fluorinated amino acids.

PeptideBondFormation cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc-AA-OH Fmoc-Amino Acid (Carboxylic Acid) Coupling_Reagent Coupling Reagent Fmoc-AA-OH->Coupling_Reagent Reacts with Activated_Intermediate Activated Intermediate (e.g., Active Ester, Acyl Halide) Coupling_Reagent->Activated_Intermediate Forms Resin_Peptide_NH2 Resin-Bound Peptide (N-terminal Amine) Activated_Intermediate->Resin_Peptide_NH2 Nucleophilic Attack Peptide_Bond Peptide Bond Formation Resin_Peptide_NH2->Peptide_Bond

Caption: General workflow for peptide bond formation in SPPS.

Comparative Analysis of Coupling Reagents for Fluorinated Amino Acids

The selection of a coupling reagent for fluorinated amino acids hinges on a balance between reactivity and the minimization of side reactions, particularly racemization. Below is a comparative overview of commonly employed reagents.

Onium Salts (Aminium/Uronium and Phosphonium)

Onium salt-based reagents are among the most popular and effective for peptide synthesis due to their high reactivity and rapid coupling times.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : These are widely used aminium/uronium salts. HATU is generally considered superior to HBTU, especially for hindered couplings, as it forms a more reactive 7-azabenzotriazole (OAt) active ester.[3][4] The nitrogen atom in the pyridine ring of the HOAt moiety acts as an electron-withdrawing group, enhancing the leaving group potential and accelerating the coupling reaction.[3] While direct comparative studies on a wide range of fluorinated amino acids are limited, the superior performance of HATU in other "difficult" couplings suggests its preference for incorporating these challenging residues.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : As a third-generation uronium salt, COMU offers high reactivity, often superior to HBTU and HATU, with the added benefit of producing byproducts that are more soluble and easily washed away.[4] Its existence in the more reactive uronium form, as opposed to the guanidinium form of HBTU and HATU, contributes to its enhanced efficiency.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A common phosphonium salt, PyBOP is also highly effective, particularly for sterically hindered amino acids.[6] Phosphonium reagents are generally less prone to side reactions like guanidinylation of the N-terminal amine, which can be a concern with excess uronium salts.[7]

Data Summary: Onium Salts

Coupling ReagentKey FeaturesPerformance with Hindered ResiduesPotential Drawbacks
HATU Forms highly reactive OAt esters; faster reaction rates than HBTU.[3][4]ExcellentHigher cost; can cause guanidinylation if used in large excess.[4][7]
HBTU Forms OBt esters; widely used and cost-effective.GoodSlower than HATU; higher risk of epimerization compared to HATU.[3]
COMU Highly reactive; improved solubility of byproducts; requires only one equivalent of base.[4]ExcellentHigher cost.
PyBOP Effective for hindered couplings and cyclization; less risk of guanidinylation.[7][8]Very GoodCan be less reactive than HATU in some cases.
Active Esters: The Case for Pentafluorophenyl (PFP) Esters

The use of pre-formed active esters, particularly pentafluorophenyl (PFP) esters, offers a distinct approach. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack.[2]

Advantages:

  • High Reactivity: Kinetic studies have shown that PFP esters have significantly higher coupling rates compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2]

  • Reduced Side Reactions: By pre-forming the active ester, the growing peptide chain is not exposed to a separate activating reagent, which can minimize side reactions.[2]

  • Stability: PFP esters of N-protected amino acids are often crystalline and stable, making them suitable for automated synthesis.[2]

Disadvantages:

  • Additional Synthetic Step: The pre-formation of the PFP ester is required.

  • Slower than Onium Salts: While highly reactive for active esters, the coupling reaction may still be slower than in-situ activation with potent onium salts.

The Acyl Fluoride Method: A Powerful Strategy for Extreme Cases

For exceptionally challenging couplings involving sterically hindered and electron-deficient fluorinated amino acids, the formation of an acyl fluoride intermediate can be a highly effective strategy.[1][9][10] Acyl fluorides are among the most reactive carboxylic acid derivatives and can overcome significant steric and electronic barriers.[1][10]

Advantages:

  • Exceptional Reactivity: The small size of the fluorine atom minimizes steric hindrance around the carbonyl carbon, and the C-F bond provides a highly activated intermediate.[1]

  • Mild Reaction Conditions: In-situ formation of acyl fluorides can be achieved under mild conditions using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[11]

Disadvantages:

  • Moisture Sensitivity: Acyl fluorides are highly reactive and sensitive to moisture.

  • Potential for Racemization: The high reactivity can increase the risk of racemization if not performed under carefully controlled conditions.

Experimental Protocols

Protocol 1: Standard Coupling of a Fluorinated Amino Acid using HATU

This protocol outlines a general procedure for the coupling of an Fmoc-protected fluorinated amino acid to a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected fluorinated amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Pre-activation of the Amino Acid: In a separate reaction vessel, dissolve the Fmoc-protected fluorinated amino acid and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing: After the coupling is complete (as determined by a negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts.

HATU_Coupling_Workflow Resin_Prep Resin Swelling & Fmoc Deprotection Preactivation Pre-activation: Fmoc-F-AA + HATU + DIPEA in DMF Coupling Coupling to Resin (1-2 hours) Preactivation->Coupling Wash Extensive Washing (DMF, DCM, MeOH) Coupling->Wash Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash->Next_Cycle

Caption: Workflow for HATU-mediated coupling of a fluorinated amino acid.

Protocol 2: Preparation and Coupling of a Pentafluorophenyl (PFP) Ester

This protocol describes the preparation of an Fmoc-amino acid PFP ester and its subsequent use in SPPS.

Part A: Preparation of Fmoc-Amino Acid PFP Ester

  • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable solvent such as ethyl acetate (EtOAc) or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Fmoc-amino acid PFP ester.

Part B: Coupling of the PFP Ester to the Resin

  • Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide.

  • Wash the resin thoroughly with DMF.

  • Dissolve the Fmoc-amino acid PFP ester (3-5 equivalents) in DMF. Optionally, 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added as a catalyst.

  • Add the solution to the deprotected peptide-resin and allow the coupling to proceed for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once complete, drain and wash the resin as described in Protocol 1.

Conclusion and Future Perspectives

The successful incorporation of fluorinated amino acids into peptides is a critical step in the development of novel therapeutics. While the electron-withdrawing nature of fluorine presents a synthetic challenge, a range of powerful coupling reagents and strategies are available to overcome this hurdle. For most applications, onium salts such as HATU and COMU offer a robust and efficient solution. In cases of extreme steric hindrance or electronic deactivation, the acyl fluoride method provides a highly reactive alternative. The use of pre-formed PFP esters offers a reliable method with the benefit of minimizing side reactions.

The choice of the optimal coupling strategy will ultimately depend on the specific fluorinated amino acid, its position in the peptide sequence, and the overall complexity of the target molecule. Further systematic studies directly comparing the efficiency of modern coupling reagents for a diverse library of fluorinated amino acid derivatives would be highly valuable to the field. As our understanding of the interplay between fluorine's electronic effects and the mechanism of peptide coupling deepens, we can expect the development of even more efficient and selective methods for the synthesis of these promising therapeutic agents.

References

  • DeYong, A. E., Li, K., & Chaikof, E. L. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry, 90(3), 1327–1332. [Link]

  • Karas, J. A., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 29(11), 2639. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Akondi, S. M., & Akondi, S. M. (2016). Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles. RSC Advances, 6(75), 70889–70907. [Link]

  • Albericio, F., & El-Faham, A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87–95. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11458–11472. [Link]

  • Subiros-Funosas, R., et al. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications, 16(1), 1234. [Link]

  • Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(8), 923–936. [Link]

  • Gouverneur, V., et al. (2016). Fluorine containing amino acids: synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. Organic & Biomolecular Chemistry, 14(24), 5649–5655. [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]

  • Koksch, B., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemBioChem, 22(24), 3443–3451. [Link]

  • Scribd. (n.d.). Advances in Peptide Coupling Techniques. Retrieved from [Link]

  • OUCI. (n.d.). Fluorinated Amino Acids, Peptides, and Proteins. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.